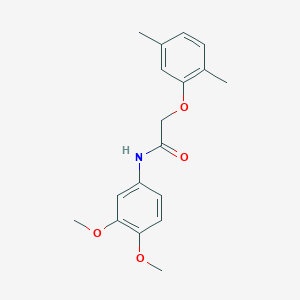![molecular formula C13H19ClN2O2S B5785602 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)
1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine, also known as CSP, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. CSP is a piperazine derivative that has been synthesized through various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes.
作用機序
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine is not fully understood, but it is believed to act on the GABAergic system. 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has been shown to enhance the binding of GABA to GABAA receptors, leading to increased inhibitory neurotransmission. This may explain its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects
1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter. This may explain its anticonvulsant properties. Additionally, 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has been shown to increase the levels of serotonin and dopamine, which may explain its antidepressant properties.
実験室実験の利点と制限
1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. Additionally, it has been shown to have potent anticonvulsant and anxiolytic properties, making it a useful tool for studying these conditions. However, 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has some limitations. It has a short half-life, which may limit its effectiveness in some experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine. One area of interest is its potential use in treating Parkinson's disease. 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has been shown to have neuroprotective properties, which may make it a useful tool for preventing the degeneration of dopaminergic neurons in the brain. Additionally, 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has been shown to have potential as an antipsychotic medication, which may make it a useful tool for treating schizophrenia. Finally, further research is needed to fully understand the mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine and its potential therapeutic applications.
合成法
1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine can be synthesized through a variety of methods, including the reaction of 4-chlorobenzenesulfonyl chloride with isopropylpiperazine in the presence of a base. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-isopropylpiperazine-1-carboxylic acid, followed by the removal of the carboxylic acid group. These methods have been optimized to produce high yields of 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine.
科学的研究の応用
1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. 1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine has also been investigated for its potential use in treating Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-11(2)15-7-9-16(10-8-15)19(17,18)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZSZZFYGCTSCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)sulfonyl]-4-(propan-2-yl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
![3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)
![N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide](/img/structure/B5785542.png)


![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5785561.png)


![1,5-dimethyl-N'-[(2-methyl-3-furoyl)oxy]-1H-pyrrole-2-carboximidamide](/img/structure/B5785610.png)
![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)

